![molecular formula C20H17ClN4O B2484128 3-(2-chlorophenyl)-N-(3-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 890636-13-2](/img/structure/B2484128.png)

3-(2-chlorophenyl)-N-(3-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves cyclization reactions, chlorination, and aminisation steps. For instance, Lu Jiu-fu et al. (2015) synthesized a closely related compound through chlorination and aminisation from a pyrazolo[1,5-a]pyrimidine diol, highlighting the general approach to synthesizing these molecules (Lu Jiu-fu et al., 2015).

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives can be complex, often determined through X-ray diffraction. The crystal structure analysis provides insight into the molecule's spatial configuration, essential for understanding its chemical behavior and potential interactions (Lu Jiu-fu et al., 2015).

Chemical Reactions and Properties

The chemical reactivity of these compounds includes the ability to undergo various reactions, such as cyclization with aminoazoles or interaction with hydrazine. This reactivity is crucial for synthesizing derivatives with potential biological activities and understanding the compound's behavior under different chemical conditions (O. V. Fedorova et al., 2003).

Physical Properties Analysis

The physical properties of pyrazolo[1,5-a]pyrimidine derivatives, such as solubility, melting point, and crystal structure, are influenced by their molecular structure. These properties are essential for the compound's handling and formulation for various applications (Lu Jiu-fu et al., 2015).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards different reagents, define the compound's interactions at the molecular level. These properties are crucial for predicting how the compound behaves in chemical reactions and potential biological environments (O. V. Fedorova et al., 2003).

Scientific Research Applications

Synthesis and Structural Analysis

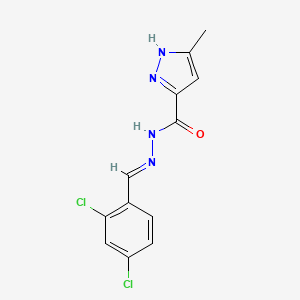

- The synthesis of 5-chloro-3-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine has been achieved through chlorination and aminisation, with its crystal structure determined to belong to the triclinic system. This compound exhibits moderate anticancer activity (Lu Jiu-fu et al., 2015).

- Novel N-arylpyrazole-containing enaminones were synthesized as intermediates, leading to the development of compounds with antitumor and antimicrobial activities, indicating the potential of these derivatives in therapeutic applications (S. Riyadh, 2011).

- A set of 2-arylpyrazolo[4,3-d]pyrimidin-7-amines designed as human A3 adenosine receptor antagonists showed significant biological activities, suggesting their potential in neuroprotection and anticancer therapies (L. Squarcialupi et al., 2013).

Biological Activities

- Antimicrobial and antiviral activities have been identified in several studies, with compounds demonstrating significant efficacy against various microorganisms and viruses, highlighting their potential in treating infectious diseases (H. Bektaş et al., 2007), (N. Saxena et al., 1990).

- A series focusing on the structural refinement of pyrazolo[4,3-d]pyrimidine derivatives led to the discovery of highly potent and selective antagonists for the human A3 adenosine receptor, showcasing the intricate relationship between chemical structure and biological activity (L. Squarcialupi et al., 2016).

- The synthesis of 7-[(2-hydroxyethoxy)methyl]pyrazolo[3,4-d]pyrimidine analogues of sangivamycin and toyocamycin indicated antiviral activity, especially against human cytomegalovirus and herpes simplex virus type 1, suggesting the potential for developing new antiviral agents (N. Saxena et al., 1990).

properties

IUPAC Name |

3-(2-chlorophenyl)-N-(3-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClN4O/c1-13-10-19(24-14-6-5-7-15(11-14)26-2)25-20(23-13)17(12-22-25)16-8-3-4-9-18(16)21/h3-12,24H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWDSUPVVSFRCMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=NN2C(=C1)NC3=CC(=CC=C3)OC)C4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-chlorophenyl)-N-(3-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,5-difluorobenzyl)-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2484049.png)

![1-(5-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-isopropylurea](/img/structure/B2484050.png)

![3-[2-(2-thienyl)ethyl]-7-{[2-(trifluoromethyl)benzyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2484058.png)

![2-(benzo[d]thiazol-2-ylthio)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acetamide](/img/structure/B2484061.png)